molecular formula C22H21F3N8O4 B11503947 4-nitro-2-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-nitro-2-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11503947
M. Wt: 518.4 g/mol
InChI Key: PNPJVFHIFPIQSF-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-NITRO-2-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with a multifaceted structure. It contains various functional groups, including nitro, pyridine, piperidine, triazine, and phenol, making it a versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes nucleophilic aromatic substitution, where an aryl halide reacts with a nucleophile under specific conditions . The presence of electron-withdrawing groups, such as nitro groups, can significantly enhance the reactivity of the aryl halide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-2-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated phenols.

Scientific Research Applications

4-NITRO-2-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-NITRO-2-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler analog with similar nitro and phenol groups.

    2,4-Dinitrophenol: Contains two nitro groups, enhancing its reactivity.

    4-Aminophenol: The reduced form of 4-nitrophenol, used in various applications.

Properties

Molecular Formula

C22H21F3N8O4

Molecular Weight

518.4 g/mol

IUPAC Name

4-nitro-2-[(E)-[[4-(2-pyridin-2-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H21F3N8O4/c23-22(24,25)13-37-21-29-19(31-27-12-14-11-15(33(35)36)7-8-18(14)34)28-20(30-21)32-10-4-2-6-17(32)16-5-1-3-9-26-16/h1,3,5,7-9,11-12,17,34H,2,4,6,10,13H2,(H,28,29,30,31)/b27-12+

InChI Key

PNPJVFHIFPIQSF-KKMKTNMSSA-N

Isomeric SMILES

C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O)OCC(F)(F)F

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O)OCC(F)(F)F

Origin of Product

United States

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